Benzanilide, 5-chloro-2-(methylamino)-

Antifungal activity Structure-Activity Relationship (SAR) N-Phenylbenzamide derivatives

Benzanilide, 5-chloro-2-(methylamino)- (IUPAC: 5-chloro-2-(methylamino)-N-phenylbenzamide) belongs to the N-phenylbenzamide (benzanilide) class, which is widely recognized for its diversified biological activities, including antifungal, potassium-channel modulation, and anti-inflammatory properties. The compound carries a chlorine atom at the 5-position and a methylamino group at the 2-position of the benzoyl ring, creating a distinct electronic and steric profile that separates it from simpler benzanilide analogs.

Molecular Formula C14H13ClN2O
Molecular Weight 260.72 g/mol
CAS No. 1908-40-3
Cat. No. B12802116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzanilide, 5-chloro-2-(methylamino)-
CAS1908-40-3
Molecular FormulaC14H13ClN2O
Molecular Weight260.72 g/mol
Structural Identifiers
SMILESCNC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=CC=C2
InChIInChI=1S/C14H13ClN2O/c1-16-13-8-7-10(15)9-12(13)14(18)17-11-5-3-2-4-6-11/h2-9,16H,1H3,(H,17,18)
InChIKeyXHFLVBLUVBWYQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzanilide, 5-chloro-2-(methylamino)- (CAS 1908-40-3): A Substituted N-Phenylbenzamide for Research Procurement


Benzanilide, 5-chloro-2-(methylamino)- (IUPAC: 5-chloro-2-(methylamino)-N-phenylbenzamide) belongs to the N-phenylbenzamide (benzanilide) class, which is widely recognized for its diversified biological activities, including antifungal, potassium-channel modulation, and anti-inflammatory properties [1]. The compound carries a chlorine atom at the 5-position and a methylamino group at the 2-position of the benzoyl ring, creating a distinct electronic and steric profile that separates it from simpler benzanilide analogs [2].

Distinct 5-chloro-2-(methylamino) substitution pattern for SAR studies
Reported class-level antifungal activity context
Potassium channel modulator chemotype exploration

Why Generic Substitution Fails: The Critical Role of 5-Chloro-2-(Methylamino) Substitution in Benzanilide Analog Selection


Substituting 5-chloro-2-(methylamino)-N-phenylbenzamide with unsubstituted benzanilide or other 2-substituted analogs risks loss of key physicochemical properties and biological activity. The combination of the electron-withdrawing 5-chloro substituent and the electron-donating 2-methylamino group creates a unique push-pull electronic system that influences solubility, melting point, and molecular recognition. Replacement with a generic benzanilide may lead to altered reactivity, reduced bioactivity, or incompatibility in synthetic pathways. Quantitative differentiation evidence is presented below.

Push-pull electronic system
Replacement with unsubstituted benzanilide may disrupt the unique 5-Cl/2-NHCH₃ electronic balance.
Thermal behavior
Absence of 5-chloro or 2-methylamino groups may shift melting point and crystallinity.
Activity profile
Class-level SAR indicates that non-chlorinated analogs may exhibit different antifungal response.

Quantitative Differentiation of 5-Chloro-2-(Methylamino)-N-Phenylbenzamide (CAS 1908-40-3) from Key Analogs


5-Chloro Substitution Enhances Biological Potency Relative to Unsubstituted 2-Amino Benzanilides

In a structure-activity relationship (SAR) study of 2-amino-N-phenylbenzamides, the introduction of a chloro substituent at the 5-position consistently increased antifungal potency. The most active derivative, 2-amino-5-chloro-N-(4-sec-butylphenyl)benzamide, demonstrated superior activity compared to non-chlorinated analogs [1]. While the target compound bears a 2-methylamino group rather than a 2-amino group, the electron-withdrawing 5-chloro substituent is expected to confer a similar potency-enhancing effect relative to 2-methylamino analogs lacking the chloro group.

Antifungal potency
Class-level
Qualitative increase in potency observed with 5-chloro vs unsubstituted in 2-amino series
Supports SAR-based potency review for chlorinated analogs
Extrapolated from 2-amino-N-phenylbenzamide series; not directly measured for target compound
Antifungal activity Structure-Activity Relationship (SAR) N-Phenylbenzamide derivatives

Melting Point Differentiation: 5-Chloro-2-hydroxy Analog Melts 47-49 °C Higher Than Unsubstituted Benzanilide

The melting point of 5-chloro-2-hydroxy-N-phenylbenzamide (5-chlorosalicylanilide) is reported as 210-212 °C , significantly higher than the 161-163 °C observed for unsubstituted benzanilide [1]. This 47-49 °C elevation is attributed to enhanced intermolecular hydrogen bonding and increased molecular weight. The target compound, bearing a 2-methylamino group in place of the 2-hydroxy group, is expected to exhibit a melting point between these two values, reflecting its unique hydrogen-bonding capacity and steric profile.

Melting point
Class-level
Predicted to fall between 163 °C and 212 °C (based on benzanilide and 5-chlorosalicylanilide)
Informs thermal behavior review for solid characterization
Extrapolated from related analogs; direct measurement recommended
Physicochemical property Melting point Crystallinity

Molecular Weight Differentiates 5-Chloro-2-(Methylamino) Derivative from 2-(Methylamino)-N-Phenylbenzamide by 34.45 g/mol

The molecular weight of 5-chloro-2-(methylamino)-N-phenylbenzamide is 260.72 g/mol, compared to 226.27 g/mol for the non-chlorinated analog 2-(methylamino)-N-phenylbenzamide (melting point 122-123 °C) [1]. This 34.45 g/mol difference, arising from the 5-chloro substituent, is readily detectable by mass spectrometry and influences chromatographic retention, solubility, and dosing calculations. The presence of the chlorine atom also introduces a characteristic isotopic pattern (M/M+2 relative abundance ~3:1) that serves as an analytical fingerprint for identity confirmation.

Molecular weight
Reported
+34.45 g/mol vs non-chlorinated analog (260.72 vs 226.27 g/mol)
Enables clear MS differentiation and chlorine isotopic fingerprint
Identity confirmation via M/M+2 ~3:1 isotopic pattern
Molecular weight Mass spectrometry Analytical differentiation

Optimal Application Scenarios for 5-Chloro-2-(Methylamino)-N-Phenylbenzamide (CAS 1908-40-3)


Antifungal Lead Optimization Programs Requiring 5-Chloro-Substituted Benzanilide Scaffolds

Based on class-level SAR evidence that 5-chloro substitution enhances antifungal potency in 2-amino-N-phenylbenzamide series [1], this compound is a structurally distinct candidate for lead optimization programs targeting fungal pathogens. The 2-methylamino group offers a different hydrogen-bonding profile compared to the 2-amino series, potentially modulating selectivity and pharmacokinetic properties.

Analytical Reference Standard for Chlorinated Benzanilide LC-MS/MS Method Development

The characteristic chlorine isotopic signature (M/M+2 ~3:1) and molecular weight of 260.72 g/mol make this compound suitable as a system suitability standard or internal reference for LC-MS/MS methods targeting chlorinated benzanilides or related N-phenylbenzamide derivatives.

Potassium Channel Modulator Research Requiring 2-Alkylamino-5-Chloro Substitution Pattern

Benzanilide derivatives have been explored as potassium channel openers with vasorelaxant activity [1]. The 2-methylamino-5-chloro substitution pattern represents a distinct chemotype within this class, offering a unique combination of electronic effects that may translate to differentiated channel-subtype selectivity compared to 2-hydroxy or 2-methoxy analogs.

Application
Selection Property
Validation Focus
Antifungal SAR studies
5-chloro-2-(methylamino) substitution pattern
Potency shift relative to non-chlorinated analogs
LC-MS/MS method development
Chlorine isotopic signature and MW
Retention and identity confirmation
Potassium channel modulator research
2-alkylamino-5-chloro chemotype
Channel-subtype selectivity review
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